2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol
Description
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-(cyclohexylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h11-15H,1-10H2 |
InChI Key |
JQUDVRAZYAVUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis Approach
Based on recent literature, the synthesis generally proceeds through the following stages:
Formation of the cyclohexane core : Starting with commercially available cyclohexanone derivatives, such as piperidin-4-one or cyclohexanone, functionalization is achieved via conjugate addition or alkylation reactions. For example, conjugate addition of phenyl nucleophiles to α,β-unsaturated ketones followed by chain extension via Wittig reactions introduces the C2 substituent, which is crucial for subsequent modifications (Scheme 1, reference).
Introduction of the amino group : The amino functionality is incorporated through nucleophilic substitution or reductive amination. For instance, mesylation of hydroxyl groups followed by nucleophilic displacement with amines (benzylamine or secondary amines) yields secondary amines with diastereomeric mixtures. Reductive amination of aldehydes derived from oxidation steps further extends the amino chain (Scheme 3, reference).
Hydroxyl group incorporation : Oxidation of primary or secondary alcohols using Dess-Martin periodinane (DMP) or similar oxidants introduces aldehyde functionalities, which are then reductively aminated to form the amino alcohols. This step is critical for achieving the hydroxyl functionality at the cyclohexane ring (reference).
Protection and deprotection steps : Protective groups such as carbobenzyloxy (Cbz) or tosyl groups are employed to control reactivity during synthesis. These groups are later removed under hydrogenolysis or acidic conditions to yield the free amino alcohol.
Specific Reactions and Conditions
| Step | Reaction Type | Reagents / Conditions | Purpose |
|---|---|---|---|
| Conjugate addition | Nucleophilic addition | Phenyl nucleophile, α,β-unsaturated ketones | Chain extension at the α-position |
| Wittig reaction | Carbon-carbon bond formation | Phosphonium ylide, appropriate aldehyde or ketone | Introduction of the C2 chain |
| Mesylation | Alcohol activation | Methanesulfonyl chloride, pyridine | Conversion of hydroxyl to mesylate for substitution |
| Nucleophilic substitution | Amine introduction | Benzylamine or secondary amines, heat | Formation of secondary amines |
| Oxidation | Alcohol to aldehyde | Dess-Martin periodinane | Functional group transformation for further modification |
| Reductive amination | Amino alcohol formation | Primary or secondary amines, NaBH(OAc)3 | Final amino alcohol synthesis |
Stereoselective Control
The stereochemistry of the amino alcohol is controlled via chiral auxiliaries or chiral catalysts during the reduction and addition steps. Mixtures of diastereomers are often obtained, which are separated through chromatography or crystallization, emphasizing the importance of stereoselective methodologies in the synthesis process.
Data Tables and Research Outcomes
| Method | Catalyst / Reagents | Yield | Stereoselectivity | Remarks |
|---|---|---|---|---|
| Conjugate addition + Wittig | Phenyl nucleophile, Ph3P=CHCO2Et | 60-87% | Mixture of diastereomers | Chain extension at α-position |
| Oxidation + Reductive amination | Dess-Martin periodinane, NaBH(OAc)3 | 70-85% | Diastereomeric mixtures | Final amino alcohol formation |
| Transition-metal catalysis | Rhodium complexes, phosphine ligands | Up to 99% | High regio- and stereoselectivity | Environmentally friendly, scalable |
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its use as an intermediate in drug synthesis, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table compares the molecular features of 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol with structurally related cyclohexanol derivatives:
Key Observations :
- Heterocyclic Modifications : Compounds with pyrimidine or pyridine rings (e.g., Entry 4) exhibit enhanced pharmacological activity due to π-π stacking and hydrogen-bonding interactions with biological targets .
Physicochemical Properties
| Property | 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol | (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | 2-((R)-1-Phenylethylamino)cyclohexanol |
|---|---|---|---|
| Solubility | Likely low (hydrophobic cyclohexyl group) | Moderate (polar dimethylamino group) | Low (aromatic phenyl group) |
| Boiling Point | Estimated >250°C | ~200–220°C | ~280–300°C |
| Hazard Profile | Limited data; likely irritant | Irritant (skin/eyes) | Toxic if ingested |
Notes:
- The cyclohexylmethyl group increases hydrophobicity, reducing aqueous solubility compared to dimethylamino derivatives .
- Aromatic substituents (e.g., phenylethyl) elevate boiling points due to stronger van der Waals interactions .
Pharmacological and Catalytic Activity
- AXL Kinase Inhibition: Pyrimidine-containing analogs (e.g., Entry 4 in Table 1) show IC₅₀ values of 4.86 µM, suggesting superior inhibitory activity compared to non-heterocyclic derivatives .
- Catalytic Efficiency: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol achieves >90% enantiomeric excess in desymmetrization reactions, outperforming bulkier analogs due to reduced steric hindrance .
Biological Activity
2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol, also known as cyclohexylmethylamine derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol is , with a molecular weight of approximately 211.34 g/mol. The compound features a cyclohexyl group and an amino alcohol structure, which may contribute to its biological activity.
Receptor Affinity
Research indicates that compounds with similar structures exhibit varying affinities for sigma receptors, particularly σ1 and σ2. The σ1 receptor is implicated in several neurological disorders, including depression and Alzheimer's disease. Studies have shown that cyclohexane derivatives can interact with these receptors, influencing neurotransmitter release and ion channel regulation .
Antiproliferative Activity
In vitro studies have demonstrated that certain cyclohexane derivatives possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol have shown significant growth inhibition in prostate cancer cell lines such as DU145 . The mechanism appears to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
Study 1: Sigma Receptor Interaction
A study evaluated the binding affinity of various cyclohexane derivatives to the σ1 receptor using autoradiography techniques. Results indicated that compounds with cyclohexyl groups exhibited high affinity for the σ1 receptor, suggesting potential therapeutic applications in treating neurological disorders .
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of cyclohexyl derivatives on human prostate cancer cells. The study reported that specific derivatives led to a significant reduction in cell viability, indicating their potential as anticancer agents. The authors noted that the presence of the cyclohexyl group was crucial for enhancing biological activity .
The biological activity of 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol may be attributed to several mechanisms:
- Sigma Receptor Modulation : By binding to σ1 receptors, the compound may influence intracellular calcium levels, affecting neurotransmitter release and neuronal excitability.
- Cell Cycle Regulation : The compound's ability to inhibit cell proliferation suggests it may interfere with key regulatory pathways involved in the cell cycle, promoting apoptosis in cancer cells.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
